(4-Bromo-1H-imidazol-2-yl)methanol
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Overview
Description
“(4-Bromo-1H-imidazol-2-yl)methanol” is a member of the class of imidazoles that is 1H-imidazole substituted by a hydroxymethyl group at position 4 . It is a primary alcohol and a member of imidazoles .
Synthesis Analysis
Imidazole derivatives, including “this compound”, have been synthesized using various methods over the years . These methods have been used to prepare imidazole derivatives that have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressants .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and a hydroxymethyl group at position 4 .Chemical Reactions Analysis
Imidazole derivatives, including “this compound”, have been involved in various chemical reactions. These reactions have been used to synthesize other imidazole derivatives with different substituents .Properties
IUPAC Name |
(5-bromo-1H-imidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAMLDFAOYYEGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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